molecular formula C13H11IO B010812 1-(Benzyloxy)-4-iodobenzene CAS No. 19578-68-8

1-(Benzyloxy)-4-iodobenzene

Cat. No. B010812
CAS RN: 19578-68-8
M. Wt: 310.13 g/mol
InChI Key: MPWFGAWFTAZWKZ-UHFFFAOYSA-N
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Description

1-(Benzyloxy)-4-iodobenzene, also known as 4-iodobenzylbenzene, is an organic compound that is used in the synthesis of various compounds and materials. It is a colorless solid that is soluble in organic solvents. It is a useful reagent in organic synthesis and has a wide range of applications in research and industry.

Scientific Research Applications

Synthesis of Chalcone Derivatives

4-Benzyloxyiodobenzene: is used in the synthesis of novel chalcone derivatives, which have significant applications in pharmaceutical and medicinal chemistry . These derivatives exhibit a range of biological activities, including antimicrobial and antioxidant properties. The compound serves as a precursor in the coupling reactions with various aromatic substituted aldehydes to produce chalcones, which are then characterized by their spectral data and evaluated for their biological potential.

Enantioselective Aminomethylation

The compound is utilized in the enantioselective aminomethylation of ketones with anilines and aliphatic aldehydes . This reaction is important for the introduction of aminoalkyl substituents into molecules, which is a key step in the synthesis of many pharmacologically active compounds. The process involves the use of chiral catalysts to afford Mannich type condensation products, which are crucial in the pharmaceutical industry for the design of asymmetric drug synthesis methods.

Medicinal Chemistry Research

In medicinal chemistry, 4-Benzyloxyiodobenzene is a valuable intermediate for the construction of chemical motifs found in various drugs and drug candidates . Its ability to undergo further functionalization makes it a versatile building block for the synthesis of compounds with potential therapeutic applications.

Pharmaceutical Intermediate

As a pharmaceutical intermediate, 4-Benzyloxyiodobenzene is involved in the synthesis of GPR40 agonists with nitrogen heterocyclic rings . These agonists are researched for their role in the treatment of metabolic disorders such as diabetes, making the compound an important reagent in the development of new medications.

Organic Synthesis

In organic synthesis, 4-Benzyloxyiodobenzene is used for the preparation of various benzodioxine derivatives . These derivatives are part of a chemical motif that is prevalent in a number of drugs, highlighting the compound’s significance in the synthesis of complex organic molecules.

Research Reagent

As a research reagent, 4-Benzyloxyiodobenzene is employed in various chemical reactions to study the synthesis and biological evaluation of new compounds . Its role as a reagent extends to different fields of chemical research, where it is used to explore new synthetic pathways and biological activities.

properties

IUPAC Name

1-iodo-4-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPWFGAWFTAZWKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40941347
Record name 1-(Benzyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzyloxy)-4-iodobenzene

CAS RN

19578-68-8
Record name Benzene, 1-iodo-4-(phenylmethoxy)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Benzyloxy)-4-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40941347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(benzyloxy)-4-iodobenzene
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Synthesis routes and methods I

Procedure details

2.4 g of 50% sodium hydride in oil is added at 0° C. and under an inert atmosphere to 10 g of para-iodo-phenol in 150 ml of dimethylformamide, the mixture is maintained under agitation for 30 minutes and 5.9 ml of benzyl bromide is added. After agitation for 30 minutes while allowing the reaction medium to return to ambient temperature, the reaction medium is poured onto ice and a precipitation of the product is observed. After drying, 14.7 g of expected product is obtained.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A reaction mixture composed of 21.40 g (95.3 mmol) of 98% 4-iodophenol, 12.19 g (95.3 mmol) of 99% benzyl chloride, 20.73 g (150 mmol) of potassium carbonate and 250 ml of acetone was heated to reflux temperature and heated to boiling for 30 hours. After cooling to room temperature, the reaction mixture was filtered. The filtrate was concentrated and then cooled in an ice bath, in the course of which a solid precipitated out. This was removed by means of a blue-band filter and then dried. The crude product (23.22 g) was recrystallized from 70 ml of ethanol. 17.20 g (58% of theory) of colorless microcrystals having an m.p. of 61-62° C. (lit. 62° C.) were obtained.
Quantity
21.4 g
Type
reactant
Reaction Step One
Quantity
12.19 g
Type
reactant
Reaction Step Two
Quantity
20.73 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

4-iodoanisole (10.12 g, 0.046 mole), benzyl bromide (8.00 g, 0.046 mole), and potassium carbonate (6.31 g, 0.046 mole) in acetone (20 ml) were refluxed for 24 hours. Water was added and the aqueous layer extracted with ether (3×100 ml). The combined organic layers were washed with 2M NAOH (2×150 ml) and dried over anhydrous potassium carbonate. Evaporation of the solvent followed by crystallisation from methanol yielded 12.57 g (88%) benzyl 4-iodophenyl ether.
Quantity
10.12 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
6.31 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a 500 mL 3-necked flask equipped with reflux condenser, addition funnel, nitrogen inlet and magnetic stirring was added 50.0 g (0.277 mol, 1.0 eq.) 4-iodophenol (Aldrich), 37.69 g (0.2727 mol, 1.2 eq.) potassium carbonate (Fischer) and 250 mL dimethylformamide (DMF) and the mixture was heated to 65° C. for 20 minutes. To the addition funnel was added 48.61 g (0.284 mol., 1.25 eq) benzylbromide (Aldrich) and 50 mL DMF. The heat was turned off and the contents of the addition funnel were added dropwise over 15 minutes during which time an exotherm to 75° C. was produced with salt formation. Heating was resumed at 45° C. for an additional 20 hours after which liquid chromatography (LC) indicated complete conversion. The mixture was poured onto ice and extracted with Et2O, dried over sodium sulfate (Na2SO4), reduced in vacuo and recrystallized from ethanol giving 44.2 g of 1 as tan crystals (m.p.=55°-56° C.) in 63 percent isolated yield (99 percent by LC). It had the following spectral properties. 1H NMR (250 MHz, CDCl3): δ4.82 (s,2H), 6.54 (d), 7.12-7.2 (m), 7.34 (d). 13C NMR (63 MHz, CDCl3 : δ70.1, 117.3, 127.4, 128.1, 128.6, 136.5, 138.2, 158.7. HRMS m/z (EI) calcd (found) for C13H11 OI=309.9855 (309.9851).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
37.69 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
48.61 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
[Compound]
Name
( 309.9851 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(Benzyloxy)-4-iodobenzene
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Reactant of Route 6
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